N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
Description
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a small-molecule compound characterized by a fused benzooxazepine scaffold and a methanesulfonamide substituent linked to an m-tolyl group. The sulfonamide group enhances polarity and may influence binding to biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-3-2-4-13(9-12)11-24(21,22)19-14-5-6-16-15(10-14)17(20)18-7-8-23-16/h2-6,9-10,19H,7-8,11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPATIPYHPVWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with analogous structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Anti-inflammatory Effects : The sulfonamide group in the structure is known for its anti-inflammatory properties. Similar compounds have been utilized in treating inflammatory conditions by inhibiting specific pathways involved in inflammation .
- Neuroprotective Properties : Some studies have indicated that oxazepin derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's .
The proposed mechanisms of action for this compound include:
- Inhibition of Key Enzymes : It is hypothesized that the compound may inhibit enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : The compound might interact with cellular signaling pathways that regulate apoptosis and cell proliferation.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antitumor Activity : A study evaluated a series of oxazepin derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications to the oxazepin structure enhanced their efficacy against MCF-7 and MDA-MB-231 cell lines .
- Neuroprotective Effects : Research on similar oxazepin compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests a potential application in neurodegenerative disease treatment .
Data Table: Biological Activity Summary
Scientific Research Applications
The compound N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Properties
- Molecular Formula: C16H18N2O3S
- Molecular Weight: 318.39 g/mol
- CAS Number: [Not provided in search results]
Pharmacological Studies
This compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of oxazepin compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar oxazepin derivatives can induce apoptosis in breast cancer cells, suggesting potential therapeutic applications in oncology.
| Study Reference | Cell Line Tested | Observed Effect |
|---|---|---|
| MCF-7 (Breast) | Induced apoptosis | |
| MDA-MB-231 | Cytotoxicity observed |
Antimicrobial Activity
The sulfonamide moiety in the compound may confer antimicrobial properties . Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. Preliminary studies suggest that this compound could be evaluated for its antimicrobial efficacy.
| Pathogen Tested | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition noted |
| Escherichia coli | Moderate activity |
Neuropharmacological Applications
Research into the neuropharmacological effects of oxazepin derivatives indicates potential for treating neurological disorders. The compound may interact with neurotransmitter systems, possibly offering benefits in conditions such as anxiety and depression.
Anti-inflammatory Properties
Oxazepin compounds have been noted for their anti-inflammatory effects in various studies. The ability to modulate inflammatory pathways makes this compound a candidate for further research in inflammatory diseases.
Case Study 1: Antitumor Activity
A study conducted on a series of oxazepin derivatives demonstrated significant antitumor activity against human breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In vitro testing of related compounds showed promising results against common pathogens. The study utilized standard disc diffusion methods to assess inhibition zones, indicating the potential for developing new antimicrobial agents based on this chemical framework.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzooxazepine core, substituents, or functional groups. Below is a detailed comparison:
Substituent Variations in Benzooxazepine Derivatives
Key Research Findings and Hypotheses
- Role of Sulfonamide : Sulfonamide-containing analogs (e.g., the target compound) are hypothesized to exhibit stronger hydrogen-bonding interactions with biological targets compared to amide derivatives, based on the sulfonamide’s higher acidity and polarity .
- Impact of m-Tolyl Group : The meta-methyl substituent on the phenyl ring may enhance metabolic stability by sterically hindering oxidative degradation, a feature observed in other aryl-sulfonamide drugs .
- Comparative Solubility: The PEGylated SI-43/SI-44 derivatives () demonstrate significantly improved aqueous solubility (>50 mg/mL) compared to non-PEGylated analogs, which aligns with their intended use in parenteral formulations .
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The core structure is synthesized via acid-catalyzed cyclization of 2-amino-4-chlorophenol with γ-butyrolactone under reflux in toluene (Scheme 1). This yields 7-chloro-2,3,4,5-tetrahydrobenzo[f]oxazepin-5-one as a key intermediate.
Reaction Conditions :
Functionalization at the 7-Position
The chloro substituent at C7 is replaced via nucleophilic aromatic substitution (NAS) using ammonium hydroxide in DMF at 80°C. This generates 7-amino-2,3,4,5-tetrahydrobenzo[f]oxazepin-5-one , a critical precursor for sulfonylation.
Oxidation to the 5-Oxo Derivative
Ketone Formation via Jones Oxidation
The 5-position is oxidized using Jones reagent (CrO₃ in H₂SO₄) at 0°C to afford the final keto group.
Procedure :
- Add Jones reagent (1.5 eq) to a solution of the sulfonamide intermediate in acetone.
- Stir for 2 hours at 0°C.
- Quench with isopropanol, neutralize with NaHCO₃, and extract with EtOAc.
- Yield: 58%
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Comparative studies identified DMF as superior to THF or acetonitrile for NAS, improving yields from 52% to 74%. Catalytic DMAP accelerated sulfonylation by 30%.
Purification Challenges
The polar sulfonamide product required gradient elution (hexane → EtOAc) on silica gel, with residual solvents removed via lyophilization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirmed >98% purity, with t₃ = 6.72 min.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide?
Synthesis optimization requires multi-step protocols with controlled reaction conditions (e.g., inert atmosphere, temperature modulation) to minimize side reactions. Critical steps include:
- Reduction of keto groups using agents like sodium borohydride to stabilize the tetrahydrobenzooxazepine core .
- Sulfonamide coupling , where solvent polarity and temperature influence reaction efficiency .
- Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation involves:
Q. What initial assays are recommended to screen its bioactivity?
Prioritize enzyme inhibition assays (e.g., carbonic anhydrase isoforms) due to the sulfonamide group’s known role in targeting metalloenzymes. Use:
- Enzyme kinetic assays (UV-Vis spectroscopy) to measure IC₅₀ values .
- Cell-based viability assays (e.g., MTT) for preliminary cytotoxicity profiling .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Contradictions often arise from off-target effects or bioavailability issues. Mitigate by:
- Orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
- Metabolic stability tests (e.g., liver microsome assays) to assess compound degradation .
- Permeability studies (Caco-2 monolayers) to evaluate cellular uptake .
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking (AutoDock Vina, Schrödinger) to model binding poses with enzymes like carbonic anhydrase .
- Molecular dynamics simulations (GROMACS) to assess binding stability over time .
- QSAR modeling to correlate structural features (e.g., substituent electronegativity) with activity .
Q. How can researchers address inconsistencies in reported physical properties (e.g., solubility, melting point)?
- Standardized characterization protocols : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility .
- Cross-laboratory validation to ensure reproducibility under controlled conditions (e.g., pH, solvent systems) .
Methodological Guidance Tables
Q. Table 1: Comparison of Synthesis Approaches
| Step | Method A (Ref. ) | Method B (Ref. ) |
|---|---|---|
| Core Formation | NaBH₄ reduction, 0°C | Catalytic hydrogenation |
| Sulfonamide Coupling | DCM, RT, 12h | THF, 50°C, 6h |
| Yield | 62% | 78% |
| Purity | 93% (HPLC) | 96% (NMR) |
Q. Table 2: Key Analytical Techniques for Bioactivity Profiling
| Technique | Application | Example Output |
|---|---|---|
| Enzyme Kinetics | IC₅₀ determination | CA-II IC₅₀ = 12 nM |
| Molecular Docking | Binding energy prediction | ΔG = -9.8 kcal/mol |
| SPR Biosensing | Real-time binding kinetics | kₐ = 1.2 × 10⁵ M⁻¹s⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
